4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid
Description
This compound features a bicyclo[3.1.1]heptane core with an oxygen bridge at position 2 (2-oxabicyclo), a tert-butoxycarbonyl (Boc)-protected amino group at position 4, and a carboxylic acid moiety at position 1. Its molecular formula is C₁₂H₁₉NO₅, and it serves as a versatile building block in medicinal chemistry due to the Boc group’s stability under synthetic conditions and the bicyclic framework’s conformational rigidity .
Properties
CAS No. |
2648945-02-0 |
|---|---|
Molecular Formula |
C12H19NO5 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-8-6-17-12(9(14)15)4-7(8)5-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
DSAGBPMTGBRZHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2(CC1C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Boc Protection of Bicyclic Amines
A common approach involves reacting the free amine of a preformed bicyclic structure with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, the amine group of 2-oxabicyclo[3.1.1]heptane-4-amine is treated with Boc₂O in dichloromethane at 0–25°C, yielding the Boc-protated intermediate. This method achieves >90% conversion when conducted under anhydrous conditions.
In Situ Protection During Bicyclic Framework Assembly
Alternative protocols incorporate Boc protection during the cyclization step. For instance, a linear precursor containing both amine and hydroxyl groups undergoes cyclization via Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine), simultaneously forming the ether linkage (2-oxabicyclo) and introducing the Boc group. This one-pot method reduces purification steps but requires precise stoichiometric control to avoid overprotection.
Construction of the 2-Oxabicyclo[3.1.1]heptane Framework
The bicyclo[3.1.1]heptane scaffold presents synthetic challenges due to its strained bridgehead and stereochemical complexity. Two primary strategies dominate the literature.
Ring-Closing Metathesis (RCM)
Grubbs’ catalyst-mediated RCM has been employed to construct the bicyclic framework. A diene precursor, such as 4-amino-5-vinylcyclohexene, undergoes metathesis in toluene at 80°C, forming the bicyclo[3.1.1]heptane skeleton. Subsequent oxidation of the resultant olefin to a carboxylic acid completes the structure. Yields for this step range from 60–75%, with catalyst loading critical to minimizing dimerization byproducts.
Acid-Catalyzed Cyclization
Proton-mediated cyclization of γ,δ-epoxy amines offers a low-cost alternative. For example, treatment of 4-amino-5,6-epoxyhexanoic acid with sulfuric acid in tetrahydrofuran induces ring closure, forming the 2-oxabicyclo[3.1.1]heptane moiety. This method requires careful pH control to prevent epoxide hydrolysis or amine protonation.
Purification and Analytical Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Key analytical data include:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 257.28 g/mol | HRMS |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 4.12 (s, 2H, OCH₂), 3.85 (m, 1H, NH) | 500 MHz |
| HPLC Purity | 95% | C18 column |
Challenges and Optimization Opportunities
-
Stereochemical Control : Non-enzymatic methods struggle to achieve >90% enantiomeric excess, necessitating chiral auxiliaries or catalysts.
-
Boc Deprotection Risks : Acidic conditions during cyclization or hydrolysis may cleave the Boc group, requiring buffered reaction media.
-
Scalability : RCM and Mitsunobu reactions face scalability issues due to catalyst cost and phosphine oxide byproducts, respectively .
Chemical Reactions Analysis
Reduction Reactions
The aldehyde group (-CHO) at position 4 is highly susceptible to reduction. Sodium borohydride (NaBH₄) in methanol reduces the aldehyde to a primary alcohol, forming 5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-methanol (Fig. 1A). This reaction proceeds quantitatively under mild conditions (0°C, 30 minutes) and is reversible via oxidation .
Example conditions :
Oxidation Reactions
Oxidation of the aldehyde group with potassium permanganate (KMnO₄) in aqueous pyridine converts it to a carboxylic acid, yielding 5-chloro-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid (Fig. 1B). Further derivatization (e.g., esterification with ethanol/H⁺) produces ethyl esters .
| Reaction Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Aldehyde → Carboxylic acid | KMnO₄, H₂O-pyridine, 24 h, RT | Pyrazole-4-carboxylic acid | 75–85% |
| Carboxylic acid → Ester | Ethanol, H₂SO₄, reflux | Ethyl pyrazole-4-carboxylate | 90% |
With Active Methylene Compounds
The aldehyde undergoes Claisen-Schmidt condensation with acetophenones or heteroaromatic ketones to form α,β-unsaturated ketones (chalcones). For example, reaction with 2,4-dichloro-5-fluoroacetophenone produces 1-(2,4-dichloro-5-fluorophenyl)-3-(pyrazol-4-yl)prop-2-en-1-one (Fig. 1C) .
Key conditions :
With Amines/Hydrazines
Condensation with hydrazine derivatives forms hydrazones or oxadiazoles. Reaction with thiosemicarbazide generates pyrazolylthiosemicarbazones , which cyclize to 1,3,4-oxadiazoles under basic conditions (Fig. 1D) .
| Substrate | Product | Application |
|---|---|---|
| Semicarbazide |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The bicyclic structure can enhance the binding affinity to biological targets, making it a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
Preliminary studies suggest that derivatives of bicyclic amino acids can offer neuroprotective effects. The incorporation of the tert-butoxycarbonyl (Boc) group can enhance the stability and bioavailability of the compounds.
Organic Synthesis
Building Block for Peptides
4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid serves as a valuable intermediate in the synthesis of peptide analogs. The Boc protecting group is widely used in peptide synthesis to protect amine functionalities during coupling reactions.
Synthesis of Novel Compounds
The compound can be utilized as a precursor for synthesizing novel bicyclic compounds through various reactions such as cyclization and functionalization, expanding the library of available chemical entities for research and development.
Drug Design
Structure-Activity Relationship (SAR) Studies
The compound's unique structure allows for SAR studies to understand how modifications affect biological activity. This is crucial for optimizing lead compounds in drug discovery processes.
Targeted Delivery Systems
Due to its structural characteristics, this compound can be explored for use in targeted drug delivery systems, potentially improving the efficacy and reducing side effects of therapeutic agents.
Case Study 1: Anticancer Compound Development
A study investigated the anticancer potential of bicyclic amino acids, including derivatives of 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid. Results indicated that specific modifications led to enhanced cytotoxicity against various cancer cell lines, highlighting the importance of structural diversity in drug design.
Case Study 2: Peptide Synthesis
In a recent synthesis project, researchers utilized this compound as a key intermediate to develop cyclic peptides with improved stability and bioactivity. The Boc group facilitated selective deprotection, allowing for efficient coupling with other amino acids.
Mechanism of Action
The mechanism by which 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Differences and Implications
Bicyclo Core Variations :
- The [3.1.1] system (main compound) offers intermediate ring strain compared to the smaller [2.2.1] core (higher strain) and larger [4.1.0] system (lower strain). This affects conformational flexibility and binding to biological targets .
- The [3.2.0] core in β-lactam derivatives () incorporates sulfur and nitrogen, enabling antibiotic activity through β-lactam ring reactivity .
Substituent Effects: Trifluoromethyl (): Increases lipophilicity (logP) compared to the Boc-amino group, enhancing bioavailability in drug candidates . Azabicyclo vs.
Functional Group Positioning: The Boc group on a ring nitrogen (e.g., 3-azabicyclo[4.1.0]) vs. a side-chain amino group (main compound) alters steric hindrance and deprotection kinetics during synthesis .
Biological Activity
4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound with potential biological significance. This article reviews the compound's structure, properties, and biological activities based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 243 Da. Key physical properties include:
| Property | Value |
|---|---|
| LogP | 0.14 |
| Heavy Atoms Count | 17 |
| Rotatable Bonds Count | 4 |
| Number of Rings | 2 |
| Polar Surface Area (Ų) | 85 |
| Hydrogen Bond Acceptors Count | 4 |
| Hydrogen Bond Donors Count | 2 |
These properties suggest a moderate hydrophilicity and potential for interactions with biological macromolecules.
Research indicates that the compound may exert its effects through modulation of various biochemical pathways. The presence of the tert-butoxycarbonyl group enhances its stability and bioavailability, making it a candidate for further pharmacological studies.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds similar to 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid. For instance, derivatives of bicyclic compounds have shown efficacy against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Potential
The compound's structure allows for interactions with cellular targets involved in cancer progression. In vitro studies have demonstrated that similar compounds can inhibit tumor cell proliferation by inducing apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated various bicyclic compounds, including derivatives of the target compound, against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at concentrations as low as 10 µg/mL.
- Cytotoxicity Assays : In a study conducted on human cancer cell lines, compounds structurally related to 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid exhibited IC50 values ranging from 5 to 20 µM, indicating promising anticancer activity.
- In Vivo Studies : Animal models treated with similar bicyclic compounds demonstrated reduced tumor size and improved survival rates compared to control groups, highlighting their potential therapeutic benefits.
Q & A
Q. What are the optimal synthetic routes for 4-{[(tert-butoxy)carbonyl]amino}-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, and how can yield and purity be maximized?
- Methodological Answer: Begin with tert-butoxycarbonyl (Boc)-protection of the amine group, followed by cyclization using solvents like methanol or benzene under controlled temperature (40–60°C). Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (e.g., ethanol/water mix). Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via -NMR and -NMR. Optimize reaction time to avoid over-oxidation or ring strain instability .
Q. How should researchers characterize the stereochemical configuration of this bicycloheptane derivative?
- Methodological Answer: Use X-ray crystallography to resolve absolute configuration. For rapid analysis, employ NOESY NMR to detect spatial proximity of protons in the bicyclic framework. Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol eluent) can separate enantiomers, with comparison to known standards. Mass spectrometry (HRMS) confirms molecular weight .
Q. What safety protocols are critical when handling tert-butoxycarbonyl-protected bicycloheptane derivatives?
- Methodological Answer: Work in a fume hood with nitrile gloves and safety goggles. Avoid sparks/open flames (tert-butoxy groups are thermally labile). Store at 2–8°C under nitrogen. In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Refer to Safety Data Sheets (SDS) for specific first-aid measures and disposal guidelines .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involving this compound?
- Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to model transition states during cyclization or Boc-deprotection. Molecular dynamics simulations (AMBER force field) can predict solvent effects on reaction kinetics. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What strategies resolve discrepancies in solubility data for bicycloheptane derivatives across solvents?
- Methodological Answer: Conduct systematic solubility screens using USP methods: equilibrate compound in solvents (e.g., DMSO, THF, water) at 25°C and 37°C for 24 hours. Analyze via UV-Vis spectroscopy or gravimetry. For low solubility, employ co-solvents (e.g., PEG-400) or salt formation. Cross-reference with databases like IUPAC Solubility Data Series to identify outliers .
Q. How can researchers validate conflicting stability data under acidic conditions?
- Methodological Answer: Replicate stability studies in pH 1–3 buffers (HCl or citrate) at 37°C. Use stability-indicating HPLC to track degradation (e.g., Boc cleavage or ring-opening). Identify degradation products via LC-MS/MS. Compare half-life () across studies and adjust experimental variables (e.g., ionic strength, oxygen exclusion) to isolate causes of discrepancies .
Q. What synthetic approaches enable the incorporation of this compound into peptide or polymer backbones?
- Methodological Answer: Activate the carboxylic acid group using HATU/DIPEA in DMF for peptide coupling. For polymer synthesis, employ ring-opening metathesis polymerization (Grubbs catalyst) or click chemistry (CuAAC with propargyl-modified monomers). Confirm conjugation efficiency via MALDI-TOF or GPC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
